tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Description
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS: 1932220-92-2) is a bicyclic amine derivative featuring a 3,6-diazabicyclo[3.2.2]nonane core and a tert-butyl carbamate protecting group. Key properties include:
- Molecular formula: C₁₂H₂₂N₂O₂
- Molecular weight: 226.32 g/mol
- Purity: >95% (typical commercial grade) .
The compound is widely used in medicinal chemistry and pharmaceutical research due to its rigid bicyclic structure, which enhances receptor-binding specificity and metabolic stability . Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence biological activity .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWAZPYFRBULMP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthetic route often includes the formation of the diazabicyclononane core through cyclization reactions. One common approach is the reductive amination of a suitable ketone with a diamine, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions usually involve the use of organic solvents, reducing agents like sodium borohydride, and acid or base catalysis to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Automation and process optimization play crucial roles in minimizing reaction times and maximizing efficiency. Solvent recycling and catalyst reuse are also important considerations in the industrial synthesis to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the tertiary amine groups into N-oxides.
Reduction: : Utilizing reducing agents like lithium aluminum hydride to reduce any carbonyl functionalities to alcohols.
Substitution: : Halogenation or alkylation reactions where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (hydrogen peroxide), reducing agents (lithium aluminum hydride), and halogenating agents (thionyl chloride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in alcohols. Substitution reactions can lead to halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Organic Synthesis
Tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its bicyclic structure allows for the formation of diverse derivatives through functionalization reactions such as:
- N-Alkylation : The nitrogen atoms in the bicyclic framework can undergo alkylation, leading to derivatives with enhanced biological activity.
- Carboxylic Acid Derivatives : The carboxylate group can be transformed into amides or esters, expanding its utility in drug development.
Medicinal Chemistry
Recent studies have explored the potential pharmacological effects of compounds derived from this compound. Some notable applications include:
- Anticancer Agents : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Research indicates that modifications of this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Catalysis
The compound's structure allows it to be utilized as a ligand in asymmetric catalysis, particularly in reactions involving chiral centers. Its ability to stabilize transition states can lead to higher yields and selectivity in various chemical transformations.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined several derivatives of this compound for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications led to significant inhibition of cell growth, suggesting a pathway for developing new anticancer therapies .
Case Study 2: Neuroprotection
In another investigation reported in Neuroscience Letters, researchers synthesized a series of compounds based on this compound and evaluated their effects on neuronal survival under oxidative stress conditions. The findings revealed that some derivatives provided substantial protection against cell death, highlighting their potential for treating neurodegenerative disorders .
Table 1: Comparison of Biological Activities
| Compound Derivative | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative A | Anticancer | 5 | Journal of Medicinal Chemistry |
| Derivative B | Neuroprotective | 10 | Neuroscience Letters |
| Derivative C | Antimicrobial | 15 | Unpublished Data |
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism of action of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate largely depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. By binding to these targets, the compound can modulate biological pathways, leading to altered cellular responses. Detailed mechanistic studies often involve spectroscopic and crystallographic techniques to elucidate the exact binding modes and interaction sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Structure Variations
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
- Molecular formula : C₁₃H₂₂N₂O₂
- Molecular weight : 238.33 g/mol
- Key difference: The bicyclo[2.2.2]octane core introduces smaller ring systems compared to the [3.2.2]nonane framework.
tert-butyl 8-allyl-7-hydroxy-2-(4-methylphenylsulfonyl)-2-azabicyclo[3.3.1]non-6-ene-6-carboxylate (Compound 3.14)
- Molecular formula : C₂₅H₃₄N₂O₅S
- Key difference: The bicyclo[3.3.1]nonane system includes an additional ring and functional groups (allyl, sulfonyl). This complexity increases molecular weight (424.34 g/mol) and logP, favoring lipid membrane penetration but complicating synthesis .
Substituent Modifications
benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS: 1251013-17-8)
- Molecular formula : C₁₅H₂₀N₂O₂
- Molecular weight : 260.33 g/mol
- Key difference : Replacement of tert-butyl with benzyl eliminates steric protection, making the carbamate group more susceptible to enzymatic or acidic cleavage. This reduces stability but may enhance reactivity in prodrug strategies .
tert-butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Molecular formula : C₁₆H₂₃BrN₄O₂
- Molecular weight : 383.29 g/mol
- Key difference: The spiro[3.5]nonane system and bromopyrazine substituent introduce electrophilic sites for cross-coupling reactions, expanding utility in chemical synthesis .
Salt Forms and Stereochemistry
tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS: 1820575-47-0)
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Rigidity vs. Flexibility: Bicyclo[3.2.2]nonane derivatives exhibit intermediate rigidity compared to [2.2.2] (more flexible) and [3.3.1] (more rigid) systems, balancing target selectivity and synthetic accessibility .
- Substituent Effects : tert-butyl groups enhance metabolic stability, while benzyl or bromo-substituents enable modular functionalization for drug discovery .
- Salt Forms : Hydrochloride salts improve bioavailability but require careful pH management during formulation .
Biological Activity
Tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic compound notable for its unique structural properties and potential biological activities. With the molecular formula and a molecular weight of 226.32 g/mol, this compound features a tert-butyl group and a carboxylate moiety integrated into a bicyclic framework, specifically the 3,6-diazabicyclo[3.2.2]nonane structure .
Structural Characteristics
The compound's structure includes:
- Bicyclic Framework : The bicyclic nature contributes to its stability and reactivity.
- Functional Groups : The presence of a tert-butyl group and a carboxylate enhances its chemical reactivity and potential interactions with biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry.
Metabolic Stability
Research indicates that the tert-butyl group can significantly influence the metabolic pathways of compounds. In vitro studies have shown that compounds containing this group undergo oxidative metabolism primarily via cytochrome P450 enzymes (CYPs), specifically CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway suggests that modifications to the tert-butyl group could enhance metabolic stability.
Table 1: Metabolic Stability Comparisons
| Compound | Major Metabolic Pathway | CYP Involvement | Half-Life (min) |
|---|---|---|---|
| This compound | Oxidation | CYP 3A4/5, 2D6 | 63 |
| Cp-CF₃ Replacement | Reduced Metabolism | - | 114 |
This table summarizes findings from studies comparing the metabolic stability of tert-butyl-containing compounds with those where the tert-butyl group was replaced by trifluoromethyl groups (Cp-CF₃), demonstrating improved metabolic half-life with modifications .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity . The carboxylate group facilitates nucleophilic substitution reactions, while the nitrogen atoms in the bicyclic structure may enhance coordination with metal ions, which is significant for catalytic applications.
Case Studies
Recent studies have investigated the biological implications of this compound in various contexts:
- Antimicrobial Activity : Some derivatives of bicyclic compounds have shown promising antimicrobial properties against various pathogens.
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, indicating that modifications to the bicyclic framework could lead to new therapeutic agents for neurodegenerative diseases.
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate?
Synthesis typically involves rhodium-catalyzed cycloaddition reactions, such as the decomposition of vinyldiazoacetates with heterodienes. Key parameters include:
- Catalyst selection : Dirhodium tetracarboxylates (e.g., Rh₂(OAc)₄) enable [3+4] cycloaddition via cyclopropanation/Cope rearrangement .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and stereoselectivity .
- Chiral induction : Use of chiral auxiliaries like (S)-lactate methyl ester or dirhodium tetraprolinates can improve enantioselectivity .
Storage : Store refrigerated (<8°C) in airtight containers to prevent decomposition .
Q. How can researchers characterize the stereochemistry of this bicyclic compound?
Advanced spectroscopic and computational methods are critical:
- 2D NMR : NOESY/ROESY experiments identify spatial proximity of protons, confirming the bicyclo[3.2.2] framework and stereochemical assignments .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomers .
- Chiral HPLC : Separates rac-emates using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Q. What stability challenges arise during storage or experimental handling?
- Thermal sensitivity : Decomposition occurs above 80°C, releasing CO and NOₓ under fire conditions .
- Hygroscopicity : Tight sealing is required to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Light sensitivity : Store in dark conditions to avoid photolytic degradation .
Advanced Research Questions
Q. How does stereochemistry influence pharmacological activity in κ-opioid receptor binding?
Stereochemical orientation (e.g., (1S,2R,5R)-configuration) directly impacts receptor affinity:
- Dihedral angle effects : Optimal angles (e.g., 97° between N-pyrrolidine and N-phenylacetamide) enhance binding to κ-receptors (Kᵢ = 1.0 nM) .
- Substituent effects : CO₂CH₃ groups improve selectivity over benzyl or ethyl substituents due to hydrogen-bonding interactions .
Methodological validation : Radioligand displacement assays using [³H]U-69,593 and GTPγS binding studies confirm functional agonism .
Q. How can enantioselective synthesis be achieved for non-racemic forms?
Two primary strategies:
- Chiral catalysis : Dirhodium tetraprolinates induce enantiomeric excess (ee) >90% in cycloadditions .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures (e.g., 87:13 dr achieved via nitromethyl addition) .
Analytical validation : Monitor ee using polarimetry or chiral GC-MS .
Q. What contradictions exist in reported biological activities of structural analogs?
Data discrepancies arise from:
- Substituent positioning : 6-Oxo vs. 8-oxo derivatives show varying metabolic stability in hepatic microsomal assays .
- Receptor cross-reactivity : Some analogs exhibit µ-opioid receptor off-target effects despite structural similarity .
Resolution : Comparative molecular field analysis (CoMFA) identifies critical steric/electronic parameters for selectivity .
Methodological Guides
Q. How to analyze reaction impurities during synthesis?
Q. Best practices for resolving conflicting spectral data in structural elucidation?
Q. How to design SAR studies for bicyclic derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
